![molecular formula C19H26ClNOS B589996 (R)-6-(propyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride CAS No. 125572-92-1](/img/structure/B589996.png)
(R)-6-(propyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple cyclic and acyclic components. The tetrahydronaphthalen-1-ol group would provide a rigid, planar component to the molecule, while the propylamino and thiophen-2-yl groups would add additional complexity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The hydroxyl group in the tetrahydronaphthalen-1-ol component could potentially undergo reactions such as esterification or etherification. The amino group in the propylamino component could potentially participate in reactions such as acylation or alkylation .Scientific Research Applications
Modeling and Synthesis for RXR Agonism : A study on sulfonic acid analogues of bexarotene and novel analogues assessed for selective retinoid X receptor (RXR) agonism reveals the potential of modifications to enhance biological selectivity and potency, suggesting a research avenue for similar compounds (Heck et al., 2016).
Spectroscopic Identification and Derivatization : Research on identifying and derivatizing selected cathinones through spectroscopy, including thionation and amination reactions, provides a methodological framework for characterizing similar complex molecules (Nycz et al., 2016).
Tumor Inhibitory and Antioxidant Activities : The synthesis and evaluation of tetrahydronaphthalene derivatives for tumor inhibitory and antioxidant activities highlight the potential for related compounds to contribute to cancer research and therapy (Hamdy et al., 2013).
Regioselective Oxidation and Halogenation : A method for the regioselective oxidation and subsequent halogenation of naphthalene derivatives outlines a synthetic approach that could be applicable to structurally similar compounds for creating halogenated derivatives with potential biological activity (Nguyen et al., 2003).
Anticancer Evaluation : The preparation of a specific naphthalene derivative and its reaction with various nucleophiles for anticancer evaluation suggests a potential area of research for analogues of the compound , focusing on the development of novel anticancer agents (Gouhar & Raafat, 2015).
Mechanism of Action
Target of Action
N 0924 hydrochloride, also known as ®-6-(propyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride, is a dopamine receptor agonist . The primary target of this compound is the dopamine receptor , specifically the D1 subtype .
Mode of Action
As a dopamine receptor agonist, N 0924 hydrochloride binds to dopamine receptors, mimicking the action of dopamine by stimulating the receptors . This results in the activation of the dopamine receptor’s associated biochemical pathways .
Biochemical Pathways
As a dopamine receptor agonist, it is likely to be involved in the regulation of various physiological functions such as motor control, cognition, and reward, which are typically modulated by dopamine .
Pharmacokinetics
It is known to be soluble in water and dmso , which suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of N 0924 hydrochloride’s action are largely dependent on its interaction with dopamine receptors. By acting as an agonist, it can stimulate these receptors and induce a physiological response similar to that of dopamine . The exact effects can vary depending on the specific type of dopamine receptor it interacts with and the location of these receptors in the body.
properties
IUPAC Name |
(6R)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/t16-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXBONHIOKGWNU-PKLMIRHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC1=CC=CS1)[C@@H]2CCC3=C(C2)C=CC=C3O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-6-(propyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride |
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